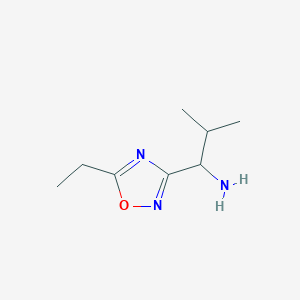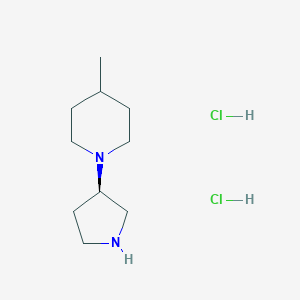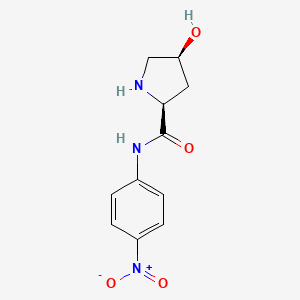
(2S,4S)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and chemical properties .
Preparation Methods
The synthesis of (2S,4S)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with a nitrophenyl compound under specific reaction conditions. The reaction typically requires the use of a base and a solvent, and the reaction temperature and time can vary depending on the specific reagents used .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
(2S,4S)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities, such as its ability to inhibit specific enzymes or interact with certain molecular targets. In industry, it can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (2S,4S)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
(2S,4S)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as other pyrrolidine derivatives. These compounds may share similar structural features but can differ in their chemical properties and biological activities. Some similar compounds include (2S,4S)-4-Hydroxy-N-(4-methylphenyl)pyrrolidine-2-carboxamide and (2S,4S)-4-Hydroxy-N-(4-chlorophenyl)pyrrolidine-2-carboxamide .
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(2S,4S)-4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O4/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18/h1-4,9-10,12,15H,5-6H2,(H,13,16)/t9-,10-/m0/s1 |
InChI Key |
IZEBIZBBOZJDHO-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)
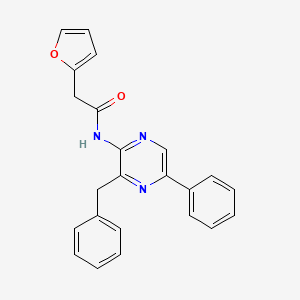

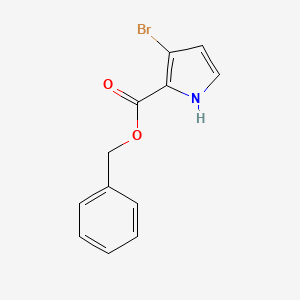
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)
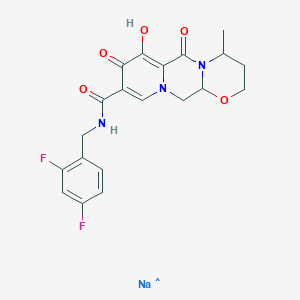

![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)

